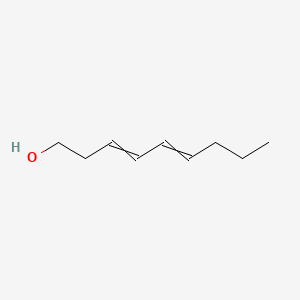
Nonadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadien-1-ol, also known as 2,6-Nonadien-1-ol, is an organic compound with the molecular formula C₉H₁₆O. It is a type of alcohol characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive green, cucumber-like aroma and is commonly referred to as “cucumber alcohol” or "violet-leaf alcohol" .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadien-1-ol can be synthesized through various methods. One common synthetic route involves the homologation of acetylenes to allenes. For instance, 1-octyn-3-ol can be converted to 4-hydroxynona-1,2-diene using cuprous bromide, paraformaldehyde, and diisopropylamine in dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction of this compound can yield saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Nonadienal and nonadienoic acid.
Reduction: Nonanol.
Substitution: Nonadienyl halides.
Wissenschaftliche Forschungsanwendungen
Nonadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in plant biology, particularly in the biosynthesis of volatile organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and antioxidant activities.
Wirkmechanismus
The mechanism of action of Nonadien-1-ol involves its interaction with specific molecular targets and pathways. In the context of its aroma properties, this compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent . Additionally, its biological activities, such as antimicrobial effects, are mediated through interactions with microbial cell membranes, leading to disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Nonadien-1-ol can be compared with other similar compounds, such as:
Hexanal: Known for its grassy aroma.
Nonanal: Exhibits a floral scent.
(Z)-3-Nonen-1-ol: Has a green, leafy aroma.
(E,Z)-3,6-Nonadien-1-ol: Similar to this compound but with slight differences in aroma due to the position of double bonds.
This compound is unique due to its specific double bond configuration, which imparts its distinctive cucumber-like aroma, making it highly valuable in the fragrance and flavor industry .
Eigenschaften
CAS-Nummer |
63450-36-2 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
nona-3,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-7,10H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
DNCPZJXUBYQFED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



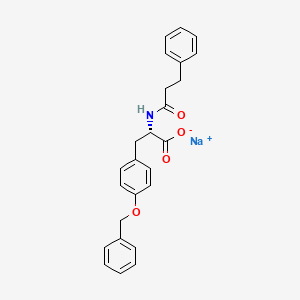
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
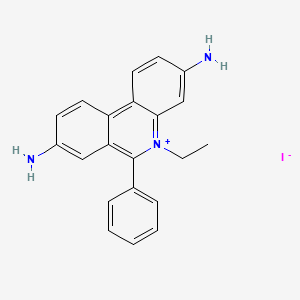

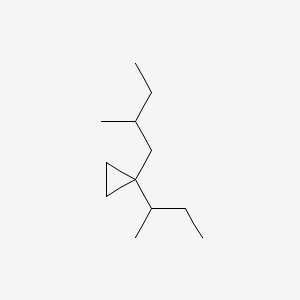
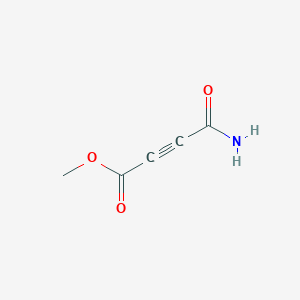

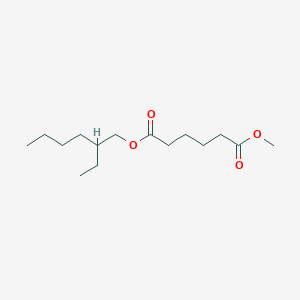
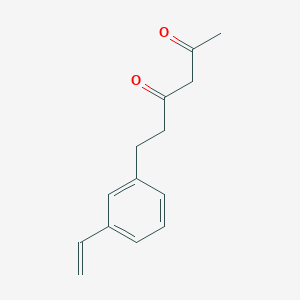

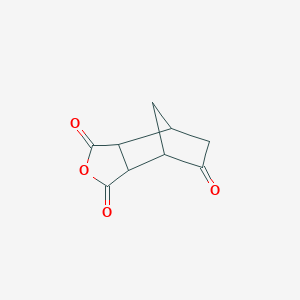
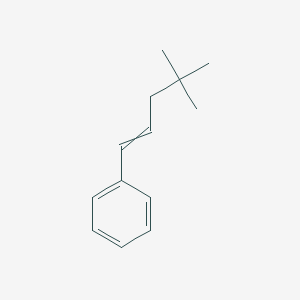
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
